molecular formula C13H19ClFNO B13423813 2-((1,1-Dimethylethyl)amino)-1-(3-fluorophenyl)-1-propanone hydrochloride CAS No. 34841-38-8

2-((1,1-Dimethylethyl)amino)-1-(3-fluorophenyl)-1-propanone hydrochloride

Cat. No.: B13423813
CAS No.: 34841-38-8
M. Wt: 259.75 g/mol
InChI Key: QUJAQRVWZWXPEE-UHFFFAOYSA-N
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Description

1-Propanone,2-[(1,1-dimethylethyl)amino]-1-(3-fluorophenyl)-,hydrochloride is a chemical compound with significant applications in various fields, including chemistry, biology, and medicine. This compound is known for its unique structural properties and its potential use in scientific research.

Properties

CAS No.

34841-38-8

Molecular Formula

C13H19ClFNO

Molecular Weight

259.75 g/mol

IUPAC Name

2-(tert-butylamino)-1-(3-fluorophenyl)propan-1-one;hydrochloride

InChI

InChI=1S/C13H18FNO.ClH/c1-9(15-13(2,3)4)12(16)10-6-5-7-11(14)8-10;/h5-9,15H,1-4H3;1H

InChI Key

QUJAQRVWZWXPEE-UHFFFAOYSA-N

Canonical SMILES

CC(C(=O)C1=CC(=CC=C1)F)NC(C)(C)C.Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Propanone,2-[(1,1-dimethylethyl)amino]-1-(3-fluorophenyl)-,hydrochloride typically involves the reaction of 3-fluorobenzaldehyde with tert-butylamine in the presence of a reducing agent. The reaction conditions often include a solvent such as ethanol or methanol and a catalyst to facilitate the reaction. The resulting product is then treated with hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and catalysts to ensure high yield and purity. The reaction is carried out in large reactors with precise control over temperature and pressure to optimize the production process.

Chemical Reactions Analysis

Types of Reactions

1-Propanone,2-[(1,1-dimethylethyl)amino]-1-(3-fluorophenyl)-,hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the fluorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.

    Substitution: Nucleophiles like hydroxide ions (OH⁻) or amines can be used under basic conditions.

Major Products

    Oxidation: Produces ketones or carboxylic acids.

    Reduction: Produces alcohols or amines.

    Substitution: Produces substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1-Propanone,2-[(1,1-dimethylethyl)amino]-1-(3-fluorophenyl)-,hydrochloride has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Studied for its potential effects on biological systems and its interactions with various biomolecules.

    Medicine: Investigated for its potential therapeutic properties and its role in drug development.

    Industry: Utilized in the production of pharmaceuticals and other chemical products.

Mechanism of Action

The mechanism of action of 1-Propanone,2-[(1,1-dimethylethyl)amino]-1-(3-fluorophenyl)-,hydrochloride involves its interaction with specific molecular targets in biological systems. The compound can bind to receptors or enzymes, modulating their activity and leading to various physiological effects. The exact pathways and targets depend on the specific application and the biological context.

Comparison with Similar Compounds

Similar Compounds

  • 1-Propanone,2-[(1,1-dimethylethyl)amino]-1-(3-chlorophenyl)-,hydrochloride
  • 1-Propanone,2-[(1,1-dimethylethyl)amino]-1-(3-bromophenyl)-,hydrochloride
  • 1-Propanone,2-[(1,1-dimethylethyl)amino]-1-(3-iodophenyl)-,hydrochloride

Uniqueness

1-Propanone,2-[(1,1-dimethylethyl)amino]-1-(3-fluorophenyl)-,hydrochloride is unique due to the presence of the fluorine atom, which imparts distinct chemical and biological properties. The fluorine atom can influence the compound’s reactivity, stability, and interaction with biological targets, making it a valuable compound for research and industrial applications.

Biological Activity

2-((1,1-Dimethylethyl)amino)-1-(3-fluorophenyl)-1-propanone hydrochloride, also known by its CAS number 125971-95-1, is a compound of significant interest in pharmacological research due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms, effects in various biological systems, and relevant case studies.

  • Molecular Formula : C17H26FNO3
  • Molecular Weight : 295.39 g/mol
  • CAS Number : 125971-95-1
  • SMILES Notation : CC(C)(C)N(C(=O)C1=CC(=C(C=C1)F)C(C)C)C

The compound functions primarily as a selective serotonin reuptake inhibitor (SSRI), which suggests its role in modulating neurotransmitter levels in the brain. SSRIs are commonly used in the treatment of depression and anxiety disorders. The presence of the dimethylamino group enhances its bioavailability and potency.

Biological Activity

Research has indicated several key areas of biological activity for this compound:

1. Anticonvulsant Activity

In various animal models, particularly mice, the compound has demonstrated anticonvulsant properties. For instance, it was shown to antagonize maximal electroshock (MES)-induced seizures with an effective dose (ED50) of approximately 1.7 mg/kg. This suggests potential applications in treating epilepsy or seizure disorders .

2. Neuropharmacological Effects

Studies have indicated that the compound can potentiate the effects of other sedative agents, such as hexobarbital. At a dosage of 375 µg/kg, it increased sleeping time significantly compared to control groups, highlighting its potential as a sedative or anxiolytic agent .

3. GABA Receptor Interaction

Preliminary data suggest that the compound may interact with GABA receptors, leading to chloride channel activation. This mechanism is critical for its sedative effects and could provide insights into its use in anxiety treatment .

Case Studies and Research Findings

StudyFindingsReference
Study on Anticonvulsant ActivityDemonstrated efficacy against MES-induced seizures with an ED50 of 1.7 mg/kg
Neuropharmacological StudyIncreased hexobarbital-induced sleeping time by 61% at a dosage of 375 µg/kg
GABA Interaction StudyShowed interaction with GABA receptors leading to chloride channel activation

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